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molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No. B089414
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
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Patent
US04179461

Procedure details

A mixture of 69 g (1.0 mol) of sodium nitrite, 53 g (0.5 mol) of sodium carbonate, 5 g (0.01 mol) of hexadecyltributyl-phosphonium bromide, 220 ml of water and 78.5 g (0.5 mol) of 4-chloro-nitrobenzene is heated to 140° C. for 7 hours. After cooling, the solid product is filtered off and washed, first with a little dilute hydrochloric acid and then with a little alcohol. After drying, 61 g (91.5% of theory) of 4,4'-dinitrodiphenyl ether (melting point: 139°-140° C.) are obtained.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[C:5](=[O:8])([O-])[O-].[Na+].[Na+].Cl[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[CH:13]1[C:12]([N+:1]([O-:3])=[O:2])=[CH:17][CH:16]=[C:5]([O:8][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)[CH:14]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
53 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
78.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
220 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid product is filtered off
WASH
Type
WASH
Details
washed, first with a little dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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